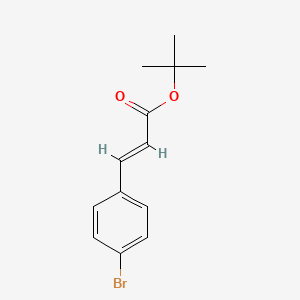
(E)-tert-butyl 3-(4-bromophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-tert-butyl 3-(4-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromophenyl group attached to an acrylate moiety, with a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(4-bromophenyl)acrylate typically involves the esterification of (E)-3-(4-bromophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(E)-tert-butyl 3-(4-bromophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The acrylate group can undergo polymerization to form polymers with desirable properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as hydrogen bromide or boron trifluoride can be used to add across the double bond. These reactions are often conducted at low temperatures to control the regioselectivity.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process. The reaction is carried out under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenylacrylates with various functional groups replacing the bromine atom.
Addition Reactions: Products are typically haloalkanes or other addition products depending on the electrophile or nucleophile used.
Polymerization: The major products are polymers with repeating acrylate units, which can be tailored for specific applications.
科学研究应用
(E)-tert-butyl 3-(4-bromophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive acrylate group.
Biological Studies: It is employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of (E)-tert-butyl 3-(4-bromophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The bromophenyl group can undergo substitution reactions, while the acrylate moiety can participate in addition and polymerization reactions. These reactions are facilitated by the electron-withdrawing nature of the bromine atom and the electron-donating effect of the tert-butyl group, which stabilize the transition states and intermediates.
相似化合物的比较
Similar Compounds
(E)-Ethyl 3-(4-bromophenyl)acrylate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
(E)-Methyl 3-(4-bromophenyl)acrylate: Similar structure but with a methyl ester group.
(E)-tert-butyl 3-(4-chlorophenyl)acrylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(E)-tert-butyl 3-(4-bromophenyl)acrylate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the reactivity of the compound. This makes it distinct from its ethyl and methyl counterparts, which have smaller ester groups. Additionally, the bromine atom imparts different electronic properties compared to chlorine, affecting the compound’s reactivity and applications.
属性
分子式 |
C13H15BrO2 |
|---|---|
分子量 |
283.16 g/mol |
IUPAC 名称 |
tert-butyl (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ |
InChI 键 |
FFPDSVNJARXKCJ-RMKNXTFCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)Br |
规范 SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


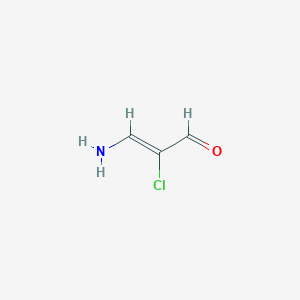
![Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B12341640.png)
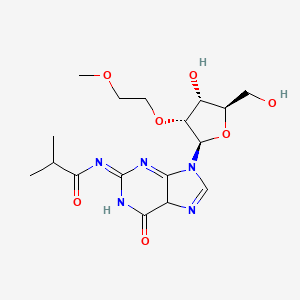
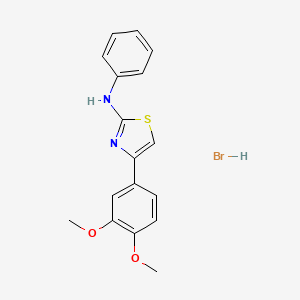
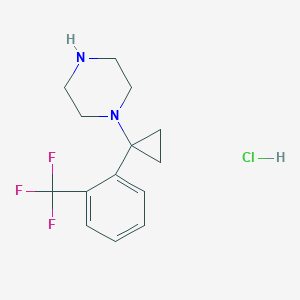
![1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12341678.png)
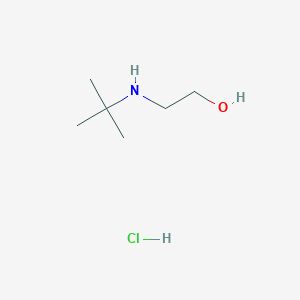
![Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester](/img/structure/B12341689.png)
![[3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12341694.png)
![[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid](/img/structure/B12341699.png)


![N-(2-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341720.png)
![Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N'-(phenylmethyl)-](/img/structure/B12341724.png)
